Kaurane-16,17-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(4R,9R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol |
InChI |
InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16?,18+,19?,20-/m0/s1 |
InChI Key |
LCYWCTWYVKIBSA-IXLJNHQZSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CCC34C2CC[C@@H](C3)[C@](C4)(CO)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C |
Synonyms |
ent-kauran-16,17-diol kauran-16,17-diol kauran-16,17-diol, (16alpha)-isome |
Origin of Product |
United States |
Phytochemistry and Natural Occurrence of Kaurane 16,17 Diol
Plant Families and Genera as Natural Sources
The presence of Kaurane-16,17-diol and its derivatives has been documented in multiple plant families. These compounds are often found alongside other kaurane-type diterpenoids, contributing to the complex chemical profile of the source organisms.
The Annonaceae family, known for its edible fruits and use in traditional medicine, is a significant source of kaurane (B74193) diterpenoids. nih.gov Several species within the Annona genus have been found to contain this compound. For instance, ent-16β,17-dihydroxy-kaurane has been isolated from the stem bark of Annona reticulata. frontiersin.org It has also been identified in the fruits of Annona glabra. medchemexpress.comnih.gov The presence of these compounds is a characteristic feature of the genus, with phytochemical investigations frequently revealing a diverse array of structurally related kauranes. nih.govpreprints.org
Table 1: this compound Sources in Annonaceae
| Plant Species | Plant Part | Reference |
| Annona reticulata | Stem Bark | frontiersin.org |
| Annona glabra | Fruits | medchemexpress.comnih.gov |
| Annona cherimola | Fruits | jst.go.jp |
| Annona squamosa | Pericarps | nih.govnih.gov |
The Asteraceae family is one of the largest and most diverse families of flowering plants, and it is a rich source of kaurane diterpenes. nih.govnih.gov While kaurane skeletons are common in this family, specific documentation points towards genera such as Wedelia as sources for precursors used in the synthesis of related diols. nih.gov Research on species like Smallanthus sonchifolius has identified various ent-kaurane derivatives, highlighting the family's importance in the study of these compounds. researchgate.net Phytochemical studies on Aspilia species have also led to the isolation of numerous ent-kaurane-type diterpenoids. nih.govresearchgate.net
Table 2: Related Kaurane Diterpenoid Sources in Asteraceae
| Plant Species | Plant Part | Compound Type | Reference |
| Wedelia spp. | Not specified | Kaurenoic acid (precursor) | nih.gov |
| Smallanthus sonchifolius | Root cortex | ent-kaurane derivatives | researchgate.net |
| Aspilia pluriseta | Roots | ent-kaurane-type diterpenoids | nih.govresearchgate.net |
| Aspilia mossambicensis | Roots, Aerial parts | ent-kaurane-type diterpenoids | nih.govresearchgate.net |
| Gochnatia polymorpha | Aerial parts | ent-17,19-diacetoxy-3β,16β-dihydroxykaurane | researchgate.net |
The Euphorbiaceae family is characterized by a remarkable diversity of diterpenoids. nih.gov Within this family, ent-kaurane diterpenoids that are structurally similar to this compound have been isolated. For example, chemical investigation of the whole plant of Euphorbia stracheyi led to the isolation of ent-Kaurane-3α,16β,17-triol and ent-16S,17-dihydroxy-kaurane-3-one, indicating the presence of the core 16,17-diol structure. nih.govresearchgate.net Similarly, studies on Euphorbia hirta have yielded related kaurane diols and triols from ethanol (B145695) extracts. researchgate.netacgpubs.org
Table 3: Related Kaurane Diterpenoid Sources in Euphorbiaceae
| Plant Species | Plant Part | Specific Compound Isolated | Reference |
| Euphorbia stracheyi | Whole plant | ent-Kaurane-3α,16β,17-triol | nih.govresearchgate.net |
| Euphorbia stracheyi | Whole plant | ent-16S,17-dihydroxy-kaurane-3-one | nih.govresearchgate.net |
| Euphorbia hirta | Whole plant | 2β,16α,19-trihydroxy-ent-kaurane | researchgate.netacgpubs.org |
The Lamiaceae (mint) family is another significant source of kaurane diterpenes, particularly from genera such as Isodon and Rabdosia. nih.gov While extensive research has focused on other kaurane derivatives like Oridonin within this family, the foundational kaurane skeleton is a common feature, suggesting that this compound or its close relatives may be present, though less frequently reported than in other families.
Beyond the major families listed, this compound and its isomers have been found in other plant taxa. The compound has been reported in Fritillaria cirrhosa, a member of the Liliaceae family. medchemexpress.com Additionally, a closely related compound, ent-Kaurane-3β,16β,17-triol, was isolated from the leaves of Rubus corchorifolius, which belongs to the Rosaceae family. researchgate.net
Table 4: this compound and Related Compounds in Other Families
| Plant Family | Plant Species | Plant Part | Compound | Reference |
| Liliaceae | Fritillaria cirrhosa | Not specified | Kauran-16,17-diol | medchemexpress.com |
| Rosaceae | Rubus corchorifolius | Leaves | ent-Kaurane-3β,16β,17-triol | researchgate.net |
Methodologies for Isolation from Biological Extracts
The isolation of this compound from plant materials follows a general procedure common in natural product chemistry, involving extraction, fractionation, and purification.
The initial step typically involves the extraction of dried and powdered plant material with an organic solvent. Ethanol is commonly used for this purpose, as seen in the investigation of Euphorbia hirta and Euphorbia stracheyi. researchgate.netresearchgate.net Methanol is also frequently employed.
Following extraction, the crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. This fractionation step might involve sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol.
The fractions enriched with diterpenoids are then purified using various chromatographic techniques. Column chromatography (CC) over silica (B1680970) gel is a fundamental and widely used method for the initial separation of compounds. nih.gov Elution is performed using a gradient system, typically with mixtures of non-polar and polar solvents like n-hexane and ethyl acetate. researchgate.net Further purification of the resulting sub-fractions is often necessary and can be achieved through repeated column chromatography or by using more advanced techniques such as High-Performance Liquid Chromatography (HPLC).
The final identification and structural elucidation of the isolated compound are accomplished through extensive spectroscopic analyses. Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are essential for confirming the structure as this compound. nih.govresearchgate.net In some cases, single-crystal X-ray diffraction analysis is used to determine the absolute configuration of the molecule. researchgate.net
Biosynthetic Pathways of Kaurane 16,17 Diol
Overview of Diterpene Biosynthesis from Geranylgeranyl Pyrophosphate (GGPP)
The journey to kaurane-16,17-diol begins with geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids in plants. nih.govfrontiersin.orgnih.gov GGPP, a 20-carbon molecule, is the substrate for a class of enzymes known as terpene cyclases, which catalyze the intricate cyclization reactions that form the diverse carbon skeletons of diterpenes. nih.gov The formation of the ent-kaurane skeleton, the core structure of this compound, originates from this crucial starting molecule. researchgate.net This initial phase of diterpene biosynthesis is a fundamental process that gives rise to a vast array of natural products, including important signaling molecules like gibberellins (B7789140). frontiersin.org
Enzymatic Steps: Ent-Copalyl Diphosphate (B83284) Synthase (CPS) and Ent-Kaurene (B36324) Synthase
The conversion of the linear GGPP molecule into the tetracyclic ent-kaurene structure is a two-step process mediated by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). researchgate.netchalmers.se
Ent-Copalyl Diphosphate Synthase (CPS) : This Class II diterpene cyclase initiates the process by catalyzing the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govresearchgate.netnih.gov This is the first committed step in the biosynthesis of gibberellins. nih.gov
Ent-Kaurene Synthase (KS) : Following the formation of ent-CPP, this Class I diterpene synthase takes over. nih.gov KS facilitates a more complex series of reactions involving ionization of the diphosphate group, further cyclization, and rearrangement to produce the tetracyclic olefin, ent-kaurene. frontiersin.orgchalmers.se
In higher plants, CPS and KS are typically monofunctional enzymes. nih.govnih.gov However, in some organisms like the fungus Phaeosphaeria sp. L487 and the moss Physcomitrella patens, a bifunctional diterpene cyclase exists that can catalyze both steps, converting GGPP directly to ent-kaurene. nih.govresearchgate.netwikipedia.org
Regioselective Hydroxylation Mechanisms by Cytochrome P450 Oxidases
Once ent-kaurene is formed, it undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). nih.gov These enzymes are crucial for introducing hydroxyl groups onto the hydrocarbon skeleton with high regio- and stereospecificity. researchgate.netnih.gov The formation of this compound specifically involves the hydroxylation of the ent-kaurane skeleton.
The conversion of ent-kaurene to ent-kaurenoic acid, a key step in the gibberellin pathway, is catalyzed by ent-kaurene oxidase (KO), a P450 enzyme. nih.govchalmers.se This enzyme performs a three-step oxidation at the C-19 position. chalmers.seresearchgate.net While the direct P450-mediated conversion of ent-kaurene to this compound is a plausible mechanism, it is one of many potential modifications of the parent ent-kaurene structure. frontiersin.org The precise identity of the P450 enzyme(s) responsible for the specific hydroxylation at the C-16 and C-17 positions to form this compound is a subject of ongoing research into the diversification of diterpenoid pathways.
Relationship to Gibberellin Biosynthesis and Plant Growth Regulation
The biosynthetic pathway leading to kaurane (B74193) diterpenoids is critically important as it produces precursors for gibberellins (GAs), a class of vital plant hormones that regulate various aspects of growth and development, including seed germination, stem elongation, and flowering. nih.govnih.govnih.gov Ent-kaurene is the first cyclic diterpene intermediate in the biosynthesis of gibberellins. researchgate.netacs.org
The pathway branches from ent-kaurene, where it can be directed towards the production of GAs or be modified to form a wide variety of other kaurane diterpenoids. acs.org Therefore, compounds like this compound are structurally related to GA precursors. The enzymes and intermediates in this pathway are key targets for plant growth retardants, which act by inhibiting specific steps, thereby reducing GA levels and controlling plant stature. nih.gov The strong correlation between the rate of ent-kaurene biosynthesis and the growth potential of plant tissues underscores the pathway's importance in plant development. nih.gov
In vitro Biosynthesis Systems and Cofactor Dependencies
The enzymatic steps of the kaurane biosynthetic pathway have been successfully reconstituted in cell-free systems, allowing for detailed study of the enzymes and their requirements. researchgate.netnih.gov These in vitro systems have been instrumental in elucidating the functions of CPS and KS from various plant species. acs.org For instance, cell-free extracts from pea seedlings have demonstrated the incorporation of mevalonic acid into ent-kaurene. nih.gov
The hydroxylation reactions catalyzed by cytochrome P450 enzymes, such as ent-kaurene oxidase, have specific cofactor requirements. These enzymes are dependent on molecular oxygen (O₂) and a reduced pyridine (B92270) nucleotide, typically NADPH, which provides the necessary reducing equivalents for the catalytic cycle. nih.govresearchgate.net The reconstitution of these P450-dependent steps in microbial systems, like yeast, has been a valuable tool for characterizing their function. nih.gov
Studies on Inhibitors of Kaurane Biosynthesis
The crucial role of the kaurane biosynthesis pathway in producing gibberellins has made it a prime target for chemical inhibition, leading to the development of several plant growth retardants. nih.gov These inhibitors act on different enzymes in the pathway.
| Inhibitor Class | Examples | Target Enzyme(s) | Effect |
| Onium Compounds | AMO-1618, Chlormequat chloride, Mepiquat chloride | ent-Copalyl diphosphate synthase (CPS), ent-Kaurene synthase (KS) | Block the early cyclization steps of the pathway. nih.govresearchgate.net |
| N-containing Heterocycles | Paclobutrazol (B33190), Ancymidol, Uniconazole | ent-Kaurene oxidase (KO) (a Cytochrome P450) | Inhibit the oxidation of ent-kaurene to ent-kaurenoic acid. nih.govresearchgate.net |
| Bisphosphonates | - | ent-Kaurene synthase (KS) | Bind to the active site of the enzyme. nih.gov |
| Quaternary Ammonium Iodides | Various derivatives | ent-Kaurene synthase (KS) | Exhibit structure-dependent inhibition of the enzyme. oup.com |
These inhibitors have been valuable as both agricultural tools and as scientific probes to study the gibberellin biosynthetic pathway and its physiological consequences. nih.govresearchgate.net For example, paclobutrazol treatment mimics drought stress and has been shown to inhibit the transcription of genes involved in steviol (B1681142) glycoside synthesis, which also relies on the ent-kaurene pathway. wikipedia.org
Chemical and Biotransformational Synthesis of Kaurane 16,17 Diol and Its Derivatives
Conventional Chemical Synthesis Approaches
Conventional chemical synthesis provides a route to kaurane-16,17-diol and its analogs, often involving multi-step processes that require careful control of reaction conditions to achieve the desired stereochemistry and avoid unwanted side reactions.
Strategic Reaction Development and Optimization Protocols
The synthesis of kaurane (B74193) diterpenoids often starts from readily available natural products like kaurenoic acid. nih.govscielo.br Chemical modifications such as esterification, oxidation, reduction, and homologation reactions are employed to build the kaurane skeleton and introduce desired functional groups. mdpi.comresearchgate.net For instance, the synthesis of various kaurane derivatives has been achieved through the oxidation of methyl ent-17-hydroxykauran-19-oate. nih.gov The development of efficient and reproducible methods, such as the alkylation of kauranic acids with alkyl halides in a KOH-acetone system, has been crucial to avoid the need for anhydrous conditions. nih.gov
A convergent approach for the synthesis of highly oxidized ent-kaurane diterpenoids involves the Hoppe’s homoaldol reaction followed by an intramolecular Mukaiyama−Michael-type reaction to construct the tetracyclic core. unizg.hr This strategy allows for the assembly of complex structures from simpler building blocks. unizg.hr Further transformations, including regioselective and stereoselective reductions, can then be used to achieve the target molecules. unizg.hr
Stereochemical Control in this compound Synthesis
Achieving the correct stereochemistry is a significant challenge in the synthesis of kaurane diterpenoids. The stereochemistry at various carbon centers, including the C-16 and C-17 positions where the diol is located, dictates the biological activity of the final compound. In a convergent synthesis approach, the stereochemistry at certain positions can be controlled by the stereogenic centers of the starting materials. unizg.hr For example, the C10 stereochemistry can be fully controlled by the C5 stereogenic center during cyclization. unizg.hr
Epimerization can be employed to correct undesired stereochemistry at specific positions. unizg.hr For instance, after the formation of the core structure, an undesired stereocenter can be epimerized by oxidation to a ketone followed by treatment with a base. unizg.hr Stereoselective reduction of ketone groups is also a key step. The use of sterically hindered reducing agents like L-selectride can achieve high stereoselectivity at specific positions. unizg.hr The hydroboration-oxidation of a double bond can also proceed with high regio- and stereoselectivity, leading to the formation of a hydroxyl group on the less hindered face of the molecule. researchgate.net
Acid-Catalyzed Rearrangements and Byproduct Formation
Acid-catalyzed carbocationic rearrangements are a common feature in the chemistry of kaurane diterpenoids and can lead to the formation of various skeletal byproducts. researchgate.net For example, the treatment of ent-17-norkauran-16-one with thallium trinitrate in acetic acid results in an oxidative rearrangement, yielding several rearranged products. nih.gov This rearrangement is proposed to proceed through the formation of a π complex and subsequent migration of a carbon-carbon bond. nih.gov
The Wagner-Meerwein rearrangement is another common acid-catalyzed reaction observed in kaurane chemistry. For instance, the acid-induced rearrangement of steviol (B1681142), an ent-kaurane diterpenoid, leads to the formation of isosteviol, an ent-beyerane diterpenoid. researchgate.nethebmu.edu.cn These rearrangements can be either a synthetic challenge to be avoided or a strategic tool to access different diterpenoid skeletons. researchgate.netnih.gov
Microbial Biotransformation Methodologies
Microbial biotransformation offers a powerful and often more selective alternative to conventional chemical synthesis for the modification of kaurane diterpenoids. nih.govjmaps.in Fungi, in particular, are known to introduce hydroxyl groups at various positions of the kaurane skeleton with high regio- and stereoselectivity. jmaps.indntb.gov.ua
Identification of Fungal Species for Bioconversion (e.g., Gibberella fujikuroi, Rhizopus stolonifer, Verticillium lecanii, Cephalosporium aphidicola)
A variety of fungal species have been identified for their ability to biotransform kaurane diterpenes. Gibberella fujikuroi is a well-studied fungus that produces gibberellins (B7789140), which are structurally related to kauranes. revistaespacios.comresearchgate.net It is known to hydroxylate kauranes at multiple positions. nih.govnih.govresearchgate.net Rhizopus stolonifer has been shown to hydroxylate kaurenoic acid and its derivatives, leading to the formation of various hydroxylated products, including ent-16β,17-dihydroxy-kauran-19-oic acid. researchgate.netnih.gov
Cephalosporium aphidicola is another fungus capable of hydroxylating kaurane skeletons. nih.govresearchgate.net For instance, it can convert ent-kaur-16-en-19-ol into ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. researchgate.netscite.ai Other fungi like Fusarium proliferatum and Aspergillus niger have also been used for the biotransformation of kaurane derivatives. tandfonline.comnih.gov
Regioselective Hydroxylation Patterns by Microorganisms (e.g., C-16, C-17, C-7, C-11)
Microorganisms exhibit remarkable regioselectivity in the hydroxylation of the kaurane skeleton. The position of hydroxylation is dependent on the specific fungal species and the substrate used. For example, the biotransformation of ent-kaur-16-en-19-oic acid by Rhizopus stolonifer for 15 days yielded ent-16β,17-dihydroxy-kauran-19-oic acid. nih.gov Shorter incubation times with the same fungus led to hydroxylation at C-7 and C-12. nih.gov
Gibberella fujikuroi is known to selectively hydroxylate kauranes at the ent-7β and ent-11α positions. nih.gov The presence of certain functional groups on the substrate can influence the regioselectivity of hydroxylation by this fungus. nih.gov Cephalosporium aphidicola can introduce hydroxyl groups at the ent-11α and ent-16β positions. nih.gov It has also been shown to hydroxylate the exocyclic double bond of ent-kaur-16-en-19-ol to produce ent-kauran-16β,17,19-triol, likely through the sequential hydroxylation of an intermediate diol. scite.ai
The following table summarizes the regioselective hydroxylation of kaurane derivatives by different fungal species:
| Fungal Species | Substrate | Product(s) | Reference |
| Rhizopus stolonifer | ent-kaur-16-en-19-oic acid | ent-16β,17-dihydroxy-kauran-19-oic acid | nih.gov |
| Rhizopus stolonifer | ent-kaur-16-en-19-oic acid | ent-7α-hydroxy-kaur-16-en-19-oic acid | nih.gov |
| Rhizopus stolonifer | Methyl ent-17-hydroxy-16β-kauran-19-oate | Methyl ent-9α,17-dihydroxy-16β-kauran-19-oate, Methyl ent-7α,17-dihydroxy-16β-kauran-19-oate | researchgate.net |
| Gibberella fujikuroi | ent-15β,16β-dihydroxy-kauranes | ent-7β and ent-11α hydroxylated derivatives | nih.gov |
| Gibberella fujikuroi | ent-kauranes with ent-16β,17-diol | ent-7β and ent-11α hydroxylated derivatives | mdpi.com |
| Cephalosporium aphidicola | ent-kaur-16-en-19-ol | ent-kauran-16β,19-diol, ent-kauran-16β,17,19-triol | scite.ai |
| Cephalosporium aphidicola | Acid 66 and its methyl ester 67 | ent-11α,16β-dihydroxy derivatives | nih.gov |
Formation and Hydration of Epoxide Intermediates (e.g., at C-16/C-17)
The formation of this compound can be achieved through the creation and subsequent hydration of an epoxide intermediate at the C-16/C-17 position. A common strategy involves the epoxidation of the exocyclic double bond present in widely available kaurane precursors, such as kaurenoic acid.
The epoxidation of methyl ent-kaur-16-en-19-oate (B1264744), the methyl ester of kaurenoic acid, using m-chloroperoxybenzoic acid (MCPBA) proceeds stereoselectively. The reagent attacks the less sterically hindered side of the double bond to exclusively yield the ent-16β,17-epoxide. scielo.br This epoxide serves as a crucial intermediate. In the context of biotransformations, this epoxide can be transformed into the corresponding diol in the culture medium. For instance, during incubation with the fungus Gibberella fujikuroi, ent-16β,17-epoxykaurane derivatives are converted to the ent-16α,17-diol. nih.gov This hydration step is a key transformation that enables further functionalization of the kaurane skeleton.
Production of Hydroxylated and Oxidized this compound Derivatives
Biotransformation using microorganisms is a powerful tool for producing a variety of hydroxylated and oxidized derivatives of this compound. Fungi, in particular, demonstrate remarkable regio- and stereoselectivity in hydroxylating the kaurane skeleton, often at positions that are difficult to functionalize through conventional chemical methods. mdpi.comnih.gov
The fungus Gibberella fujikuroi is known to transform ent-16β,17-epoxykaurane derivatives into tetrahydroxylated products. For example, the biotransformation of ent-16β,17-epoxy-7α-hydroxykaurane yields ent-7α,11α,16β,17-tetrahydroxykaurane and ent-7α,9α,16β,17-tetrahydroxykaurane. nih.gov This indicates that the initial conversion of the epoxide to the diol directs further hydroxylation at positions C-11 and C-9. nih.govnih.gov
Similarly, the fungus Verticillium lecanii has been used to biotransform ent-17,19-dihydroxy-16βH-kaurane, a related diol, into novel trihydroxy derivatives. The isolated products included ent-11α,17,19-trihydroxy-16βH-kaurane, ent-7α,17,19-trihydroxy-16βH-kaurane, and ent-7β,17,19-trihydroxy-16βH-kaurane, showcasing the fungus's ability to introduce hydroxyl groups at C-7 and C-11 with different stereochemistries. nih.gov
The fungus Mucor plumbeus also contributes to the diversification of kaurane diols. When transforming epicandicandiol (ent-7β,18-dihydroxy-kaur-16-ene), it can produce ent-7β,16α,17,18-tetrahydroxy-ent-kaurane, among other products. researchgate.net The table below summarizes selected biotransformation products originating from kaurane diol precursors.
| Precursor | Microorganism | Product(s) | Reference(s) |
| ent-16β,17-epoxy-7α-hydroxykaurane | Gibberella fujikuroi | ent-7α,11α,16β,17-tetrahydroxykaurane | nih.gov |
| ent-16β,17-epoxy-7α-hydroxykaurane | Gibberella fujikuroi | ent-7α,9α,16β,17-tetrahydroxykaurane | nih.gov |
| ent-17,19-dihydroxy-16βH-kaurane | Verticillium lecanii | ent-11α,17,19-trihydroxy-16βH-kaurane | nih.gov |
| ent-17,19-dihydroxy-16βH-kaurane | Verticillium lecanii | ent-7α,17,19-trihydroxy-16βH-kaurane | nih.gov |
| Epicandicandiol | Mucor plumbeus | ent-7β,16α,17,18-tetrahydroxy-ent-kaurane | researchgate.net |
These microbial hydroxylations are significant as they yield more polar derivatives, which often exhibit enhanced biological activities compared to their less functionalized precursors. mdpi.com
Semisynthetic Routes and Derivatization from Naturally Occurring Kauranes
Semisynthetic strategies provide a crucial link between abundant natural products and structurally complex, potentially bioactive molecules. This compound and its derivatives are frequently synthesized starting from naturally occurring kauranes, with kaurenoic acid being a prominent starting material due to its availability from various plant species. scielo.brnih.govresearchgate.net
A primary method to convert the C-16/C-17 exocyclic double bond of kaurenoic acid into the corresponding diol is through hydroboration-oxidation. The reaction of methyl ent-kaur-16-en-19-oate with diborane (B8814927) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) stereoselectively yields the primary alcohol, methyl ent-17-hydroxy-16β-kauran-19-oate. researchgate.net This alcohol can then be a substrate for further modifications. For instance, it can be fed to fungal cultures like Rhizopus stolonifer to produce dihydroxylated derivatives. researchgate.net The hydroboration/oxidation of kaurenoic acid itself is a key step in obtaining ent-17,19-dihydroxy-16βH-kaurane, a substrate used in biotransformation studies to create novel hydroxylated diterpenoids. nih.gov
Further derivatization can be achieved through various chemical reactions. researchgate.net Oxidation, reduction, and esterification are commonly employed to modify the kaurane skeleton. researchgate.net For example, the oxidation of methyl ent-17-hydroxykauran-19-oate can yield the corresponding aldehyde as a major product, along with other oxidized kaurane and norkaurane derivatives. researchgate.net Synthetic modifications on different rings of the kaurane structure, such as on the A ring of atractyligenin, have been shown to modulate biological activity, underscoring the value of semisynthesis in creating new anticancer agents. mdpi.com These structural transformations, whether chemical or microbiological, are essential for exploring the structure-activity relationships of kaurane diterpenes. nih.govresearchgate.net
Comparative Analysis of Chemical versus Biosynthetic Synthetic Efficiencies
When comparing chemical and biosynthetic routes for the synthesis of this compound derivatives, several factors related to efficiency, selectivity, and environmental impact come into play.
Chemical Synthesis: Chemical synthesis often involves multi-step processes that may require harsh reaction conditions, toxic reagents, and the use of protecting groups to achieve the desired selectivity. For example, the synthesis of oxidized kauranes can involve reagents like lead tetraacetate for remote functionalization or pyridinium (B92312) dichromate (PDC) for oxidation. researchgate.netacs.org While effective, these methods can generate significant chemical waste and may lack the high degree of selectivity seen in enzymatic reactions. The synthesis of a specific stereoisomer can be challenging, sometimes resulting in mixtures of products that require extensive purification. csic.es
Biosynthetic Synthesis (Biotransformation): Biotransformation, utilizing whole microbial cells or isolated enzymes, offers significant advantages. numberanalytics.comdntb.gov.ua These processes are characterized by:
High Selectivity: Enzymes exhibit remarkable regio- and stereoselectivity, allowing for the functionalization of specific, unactivated carbon atoms on the complex kaurane skeleton, a task that is extremely difficult to achieve with classical chemical methods. nih.govnih.gov This reduces the formation of unwanted byproducts and simplifies purification.
Mild Reaction Conditions: Biotransformations are typically conducted in aqueous media at or near ambient temperature and neutral pH. nih.gov This reduces energy consumption and avoids the need for harsh chemicals, making the process more environmentally benign. numberanalytics.com
Direct Functionalization: Microorganisms can directly hydroxylate the kaurane nucleus without the need for prior activation or the use of protecting groups, leading to more efficient and shorter synthetic routes. researchgate.netsci-hub.se
A comparative look at yields reveals the potential of biotransformation, although they can be variable. For instance, the biotransformation of ent-15-oxo-kaur-16-ene by G. fujikuroi can produce derivatives with yields ranging from low to moderate. mdpi.com In contrast, a specific chemical step like the LTA-mediated cyclization to form an ether bridge on a kaurane skeleton has been reported with a high yield of 75%. acs.org
Structure Activity Relationship Sar Studies of Kaurane 16,17 Diol and Analogs
The Decisive Role of Hydroxyl Groups: Position and Stereochemistry
The presence, location, and spatial orientation of hydroxyl (-OH) groups on the kaurane (B74193) skeleton are critical determinants of biological activity. These polar groups are primary sites for hydrogen bonding, a key interaction for molecular recognition by proteins and enzymes.
The Significance of C-16 Stereochemistry
Research has highlighted the importance of the α-configuration of the hydroxyl group at C-16. For instance, in studies comparing various kaurane diterpenoids, the α-orientation of the hydroxyl at C-16 was a confirmed feature in bioactive compounds. researchgate.net The specific spatial arrangement of the 16α-hydroxyl group can be crucial for establishing effective interactions within a receptor or enzyme active site. The insertion of an α-methoxy group at C-16 in kaurenoic acid was shown to significantly enhance its vasorelaxant activity compared to the parent compound, underscoring the sensitivity of this position to structural modification. unesp.br This suggests that the stereochemistry at C-16 directly impacts the potency and efficacy of these compounds.
The Potentiating Effect of Increased Hydroxylation
A general trend observed in SAR studies of kaurane diterpenes is that an increase in the number of hydroxyl groups often correlates with enhanced biological potency. mdpi.comdntb.gov.ua Oxygenated derivatives are typically more active than their non-polar precursors. mdpi.com This increased activity is attributed to the enhanced ability of polyhydroxylated kauranes to form multiple hydrogen bonds with their biological targets, leading to stronger and more specific binding.
For example, studies have shown that kaurane derivatives hydroxylated at various positions, including C-2, C-3, C-16, and C-17, exhibit significant immunomodulatory activity. mdpi.com Furthermore, the introduction of hydroxyl groups at C-7 and/or C-14 has been linked to an increase in antitumor activity. mdpi.com The biotransformation of kaurane diterpenes by microorganisms is a common strategy to produce these more functionalized, and often more bioactive, derivatives. dntb.gov.ua For instance, the microbial hydroxylation of ent-kaurane diterpenes has yielded metabolites with higher biological activity than the starting materials. nih.gov
The Foundation of Activity: The Tetracyclic Kaurane Skeleton
The tetracyclic kaurane skeleton, a rigid framework composed of four fused rings (A, B, C, and D), is fundamental to the molecule's ability to engage in molecular recognition and binding. nih.gov This scaffold, a perhydrophenanthrene unit fused with a five-membered cyclopentane (B165970) ring, provides a specific three-dimensional architecture that acts as a template for the presentation of various functional groups. mdpi.comacs.org
The kaurane skeleton itself is comprised of a hydrophobic portion, the decalin skeleton, and a region that can bear hydrophilic groups. mdpi.com This combination is thought to be necessary for activities such as crossing bacterial cell membranes. mdpi.com The rigid structure orients the functional groups in defined spatial positions, which is crucial for specific interactions with the amino acid residues of a protein's binding pocket. Weak polar interactions involving the carbon skeleton are also believed to play a role in stabilizing drug-protein binding. ulisboa.pt The cyclization process that forms this skeleton is complex, leading to distinct stereochemical configurations that are essential for the diverse biological roles of these compounds. mdpi.com
Fine-Tuning Activity Through Functional Group Modifications
Beyond the core skeleton and hydroxyl groups, modifications of other functional groups can dramatically alter the activity profiles of kaurane diterpenes.
Oxidation at C-3: Modulating Electronic and Bonding Properties
Oxidation at the C-3 position, such as the conversion of a hydroxyl group to a carbonyl (keto) group, introduces significant changes to the molecule's electronic properties and hydrogen bonding capabilities. The introduction of a keto group at C-3 was confirmed in the structure of ent-17-hydroxy-16α-kauran-3-one, a kaurane with weak antimicrobial activity. cdnsciencepub.com
A carbonyl group is a hydrogen bond acceptor, unlike a hydroxyl group which can be both a donor and acceptor. This change can alter the binding mode of the molecule within a receptor. Furthermore, the electron-withdrawing nature of the carbonyl oxygen can increase the electrophilicity of the C-3 carbon, potentially making it susceptible to nucleophilic attack, which could be a mechanism for certain types of biological activity. In structure-activity relationship studies of certain kauranes, the presence of a hydroxyl group at C-3, as opposed to its substitution, was found to be important for anti-adipogenic activity, suggesting that modifications at this position can suppress bioactivity. mdpi.com Conversely, the presence of a carbonyl at C-3 has been noted in other bioactive kauranes, indicating that the impact of this modification is context-dependent. nih.gov
Glycosylation at C-17: A Strategy for Influencing Bioavailability
Glycosylation, the attachment of a sugar moiety, is a common modification in natural products that can profoundly influence their pharmacokinetic properties, including bioavailability. mdpi.comnih.gov Attaching a sugar group, typically to a hydroxyl function like the one at C-17, can increase a molecule's water solubility and stability. mdpi.com
This modification can affect how the compound is absorbed, distributed, metabolized, and excreted. For instance, glycosylation can sometimes decrease toxicity and other side effects. mdpi.com While direct studies on the C-17 glycosylation of Kaurane-16,17-diol are not extensively detailed, the principles of glycosylation are well-established. The sugar portion can influence interactions with transporters and metabolic enzymes. In the broader context of therapeutic molecules, glycosylation patterns are known to have a significant impact on pharmacokinetics and pharmacodynamics. nih.gov The synthesis of kaurane glycosides is an area of interest for understanding how these structural changes can optimize biological effects. nih.gov
Interactive Table of Kaurane Analog Activities
The table below summarizes the impact of different structural modifications on the biological activity of kaurane derivatives, based on findings from various studies. You can sort the data by clicking on the column headers.
| Compound/Modification | Position of Modification | Type of Modification | Observed Effect on Bioactivity | Reference |
| Kaurenoic Acid Derivative | C-16 | α-methoxy insertion | Increased vasorelaxant activity | unesp.br |
| Kaurenoic Acid Derivatives | C-2, C-3, C-16, C-17 | Hydroxylation | Significant immunomodulatory activity | mdpi.com |
| Kaurane Diterpenes | C-7, C-14 | Hydroxylation | Increased antitumor activity | mdpi.com |
| ent-kaurane diterpene | C-2 | α-hydroxylation | Higher allelopathic activity | nih.gov |
| ent-17-hydroxy-kauran-3-one | C-3 | Oxidation (keto group) | Weak antimicrobial activity | cdnsciencepub.com |
| Cafestol (B1668206)/Kahweol Analog | C-3 | Substitution of hydroxyl | Suppressed anti-adipogenic activity | mdpi.com |
Modifications at C-19 and their Contribution to Activity
The functional group at the C-19 position of the kaurane skeleton plays a pivotal role in modulating the biological activity of these diterpenes. Research into various synthetic and naturally occurring analogs of this compound reveals that modifications at this site significantly influence their therapeutic potential, including acetylcholinesterase (AChE) inhibition, cytotoxicity, and antimicrobial effects.
Studies on acetylcholinesterase inhibition have provided detailed insights into the SAR at C-19. The parent compound, kaurenoic acid, which possesses a carboxylic acid at C-19, demonstrates significant AChE inhibitory activity. scielo.br When this carboxyl group is replaced by a primary alcohol (-CH₂OH), the activity is not substantially different. scielo.br However, the presence of free hydroxyl groups at both C-17 and C-19, yielding a diol, results in a derivative that is exceptionally active, capable of completely inhibiting the AChE enzyme under experimental conditions. scielo.brresearchgate.net This suggests a strong positive interaction for the C-19 hydroxyl group, especially in concert with the C-17 hydroxyl.
Further modifications at C-19 have yielded varied results. Esterification of the C-19 carboxyl group, for example, to its methyl ester, slightly decreases the inhibitory activity against AChE. scielo.br The introduction of amide functionalities at C-19 has a more complex impact. Simple linear monoamides derived from kaurenoic acid lead to a significant decrease in activity. scielo.br In contrast, a monoamine introduced at C-19 on a related kaurane derivative did not cause a reduction in activity. scielo.br Interestingly, cyclic monoamides and certain diamides at this position can restore or even enhance the activity compared to their linear counterparts. scielo.br
Beyond AChE inhibition, the C-19 position is crucial for other biological activities. For instance, a carbonyl group at C-19 has been identified as a key feature for the α-glucosidase inhibitory activity of ent-kaurane diterpenes. researchgate.net In the context of anticancer properties, a series of synthetic amides and their 15,19-di-oxo analogs were developed from atractyligenin, an ent-kaurane. The di-oxidized compounds, featuring a C-19 oxo group, were found to be more effective in reducing the viability of colon cancer cells than their alcoholic precursors. nih.gov Similarly, studies on the trypanocidal activity of C-19 derivatives showed that while many analogs were as active as the parent kaurenoic acid, some exhibited slight lysis of erythrocytes. nih.gov The nature of the C-19 substituent also influences the molecule's susceptibility to biotransformation; a carboxylic acid group at C-19 was found to inhibit microbial hydroxylation at other positions on the kaurane skeleton. nih.gov
The following table summarizes the acetylcholinesterase inhibitory activity of various kaurane diterpenes with modifications at the C-19 position, demonstrating the significant impact of this site on activity.
| Compound/Modification at C-19 | C-17 Modification | AChE Inhibition (%) | Reference |
| Kaurenoic Acid (C-19 COOH) | =CH₂ | 81.6 ± 1.8 | scielo.br |
| C-19 Methyl Ester | =CH₂ | 74.2 ± 3.1 | scielo.br |
| C-19 Alcohol | =CH₂ | 79.3 ± 4.1 | scielo.br |
| This compound analog (C-19 OH) | -OH | 100 | scielo.brresearchgate.net |
| C-19 Monoamide (derivative 9) | =CH₂ | 34.1 ± 2.0 | scielo.br |
| C-19 Diamide (derivative 16) | =CH₂ | 81.8 ± 1.0 | scielo.br |
| C-19 Monoamine (derivative 18) | -H | 89.8 ± 0.5 | scielo.br |
This table is interactive. Click on the headers to sort the data.
Computational and Modeling Approaches in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of kaurane diterpenes, including this compound and its analogs. These in silico methods provide profound insights into the molecular interactions between the compounds and their biological targets, guiding the rational design of more potent and selective derivatives.
Molecular docking is a frequently employed technique to predict the binding modes and affinities of kaurane diterpenes within the active sites of target proteins. For example, docking studies on ent-kaurane-16β,17-diol against the HIV-1 integrase enzyme have been performed to explore its binding affinity. nih.gov In another study focused on α-glucosidase inhibition, molecular docking revealed that the C-19 carbonyl group of ent-kaurane diterpenes is crucial for activity, forming a key hydrogen bond with a residue in the enzyme's active site. researchgate.net Similarly, docking simulations of xylopic acid, a kaurane with a C-19 carboxylic acid, against monoamine oxidase B (MAO-B) showed a high binding energy, with the oxygen atoms of the carboxyl group forming hydrogen bonds with Ser39 and Tyr60 residues. nih.govplos.org
Virtual screening, often combined with machine learning and molecular docking, has been successfully used to identify potential kaurane inhibitors for various therapeutic targets. A ligand- and structure-based virtual screening of a large kaurane database identified several compounds as potential inhibitors of Leishmania major pteridine (B1203161) reductase I (PTR1). semanticscholar.org Subsequent molecular dynamics simulations of the most active compounds within the enzyme's active site helped to understand their targeting potential and stability of the ligand-protein complex. semanticscholar.org
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor interactions over time, assessing the stability of the complex. MD simulations were used to study xylopic acid bound to the MAO-B enzyme, revealing good stability throughout a 100 ns simulation period. nih.govplos.org In another computational study, MD simulations of various kaurane diterpenes complexed with SARS-CoV-2 proteins showed minimal deviation and fluctuation, indicating strong and stable binding at the target sites. japsonline.com
Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a critical component of the computational toolkit. These studies help to evaluate the drug-likeness and pharmacokinetic properties of kaurane diterpenes. In silico ADMET predictions for a range of kaurane diterpenoids suggested good human intestinal absorption and a low probability of carcinogenicity or mutagenicity, highlighting their potential as therapeutic agents. japsonline.com
The table below presents data from computational studies on various kaurane diterpenes, illustrating the use of these methods to predict biological activity.
| Compound | Target Protein | Computational Method | Predicted Binding Energy (kcal/mol) | Key Finding | Reference |
| Xylopic Acid | MAO-B | Molecular Docking | -9.3 | High binding affinity; H-bonds with Ser39 and Tyr60. | nih.gov |
| Oleuropein (for comparison) | HIV-1 Integrase | Molecular Docking | -5.81 | Best predicted binding energy among tested compounds. | nih.gov |
| ent-Kaurane-16β,17-diol | HIV-1 Integrase | Molecular Docking | Not specified, but studied | Investigated for binding affinity. | nih.gov |
| Ellagic Acid (for comparison) | HIV-1 Integrase | Molecular Docking | -4.38 | Moderate predicted inhibition. | nih.gov |
| Kaurane Diterpenes | α-Glucosidase | Molecular Docking | -8.7 to -9.2 | C-19 carbonyl forms H-bond with active site residues. | researchgate.net |
| Kaurane Diterpenes | Leishmania PTR1 | Molecular Docking & MD | Not specified | Identified structural features for PTR1 inhibition. | semanticscholar.org |
This table is interactive. Click on the headers to sort the data.
Molecular Mechanisms of Action Pre Clinical Research
Modulation of Specific Cellular Pathways
Pre-clinical research has begun to unravel the intricate ways in which Kaurane-16,17-diol, a natural diterpene compound, exerts its effects within cells. Studies have particularly focused on its ability to modulate pathways critical for cell survival and death, highlighting its potential as a subject for further investigation in oncology.
Disruption of Ap-2α/Rb Transcription Activating Complex
A key mechanism identified in the action of this compound is its ability to interfere with the Ap-2α/Rb transcription activating complex. chemfaces.comresearchgate.net This complex plays a crucial role in regulating the expression of genes involved in cell proliferation and apoptosis. Research conducted on MCF-7 human breast cancer cells has demonstrated that this compound, also referred to as ent-16β-17α-dihydroxykaurane (DHK) in some studies, can dissociate this complex. chemfaces.comresearchgate.net This disruption consequently impairs the complex's ability to bind to the promoter region of specific genes, thereby altering their transcription. chemfaces.com
Down-regulation of Anti-apoptotic Gene Expression (e.g., Bcl-2)
A direct consequence of the disruption of the Ap-2α/Rb complex by this compound is the down-regulation of the anti-apoptotic gene, Bcl-2. chemfaces.comresearchgate.netglpbio.com The Bcl-2 protein is a central regulator of apoptosis, acting to prevent cell death. josorge.com Studies have shown that treatment with this compound leads to a reduction in both the mRNA and protein levels of Bcl-2 in MCF-7 cells. chemfaces.comresearchgate.net This effect is significant as the overexpression of Bcl-2 is a common feature in many cancers, contributing to their resistance to therapy. josorge.com The ability of this compound to suppress Bcl-2 expression suggests a pro-apoptotic mechanism of action. chemfaces.comresearchgate.net
Induction of Pro-apoptotic Gene Expression (e.g., E2F1, Puma)
In conjunction with suppressing anti-apoptotic genes, this compound has been observed to induce the expression of pro-apoptotic genes. chemfaces.com Specifically, the dissociation of the Ap-2α/Rb complex is temporally associated with an up-regulation of E2F1. chemfaces.comglpbio.com E2F1 is a transcription factor that can promote apoptosis, in part by activating the expression of other pro-apoptotic genes like Puma (p53 upregulated modulator of apoptosis). chemfaces.comnih.gov The induction of both E2F1 and its downstream target Puma further shifts the cellular balance towards apoptosis. chemfaces.com
Subcellular Relocalization of Key Regulatory Proteins (e.g., Ap2α)
A fascinating aspect of this compound's mechanism is its ability to induce the subcellular relocalization of the transcription factor Ap-2α. chemfaces.com Following the disruption of the Ap-2α/Rb complex in the nucleus, Ap-2α has been observed to move out of the nucleus and relocalize to the cell periphery. chemfaces.comresearchgate.net This spatial redistribution of a key regulatory protein represents a distinct mechanism for altering gene expression and promoting apoptosis, highlighting a unique aspect of this compound's cellular effects. chemfaces.com
Interaction with Enzymes and Receptors
Beyond its influence on gene expression, this compound also interacts with specific enzymes, particularly those involved in inflammatory processes.
Inhibition of Nitric Oxide Production in Inflammatory Pathways (e.g., in LPS-stimulated RAW 264.7 macrophages)
This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO). glpbio.commedchemexpress.com In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a model for inducing an inflammatory response, this compound was found to inhibit NO production with an IC50 value of 17 μM. glpbio.commedchemexpress.com The overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory therapies. This finding suggests that this compound may have a role in modulating inflammatory responses. Other kaurane (B74193) diterpenes have also been shown to inhibit NO production in this cell line. researchgate.netresearchgate.netnih.govmdpi.com
Research Findings on this compound
| Activity | Cell Line | Key Findings | Reference |
| Disruption of Ap-2α/Rb complex | MCF-7 | Dissociates the complex, impairing its DNA binding ability. | chemfaces.com |
| Down-regulation of Bcl-2 | MCF-7 | Reduces both mRNA and protein levels of the anti-apoptotic gene. | chemfaces.comresearchgate.net |
| Induction of E2F1 and Puma | MCF-7 | Temporally associated with the up-regulation of these pro-apoptotic genes. | chemfaces.com |
| Relocalization of Ap-2α | MCF-7 | Induces the movement of Ap-2α from the nucleus to the cell periphery. | chemfaces.com |
| Inhibition of Nitric Oxide | RAW 264.7 | Inhibits LPS-stimulated NO production with an IC50 of 17 μM. | glpbio.commedchemexpress.com |
Acetylcholinesterase (AChE) Inhibition Studies
Kaurane diterpenes have emerged as a class of natural products with potential for inhibiting acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. scielo.brresearchgate.net Research into the structure-activity relationships of various kaurane derivatives has highlighted specific structural features that enhance AChE inhibitory activity. researchgate.net
A study evaluating twenty-seven kaurane diterpenes identified a diol derivative with free hydroxyl groups at positions C-17 and C-19 as being particularly effective, demonstrating the ability to completely inhibit AChE under the experimental conditions. scielo.brresearchgate.net The presence of an allylic hydroxyl group was also identified as a crucial feature for significant AChE inhibition. researchgate.net
Table 1: Acetylcholinesterase (AChE) Inhibition by Related Kaurane Diterpenes
| Compound | Source/Study | Key Findings | Reference |
| Diol with hydroxyls at C-17 and C-19 | Structure-activity relationship study | Showed 100% inhibition of AChE activity; more active than the positive control (galantamine). | scielo.brresearchgate.net |
| 16α,17-dihydroxy-ent-kauran-19-oic acid | Aralia cordata | Exhibited marginal AChE inhibitory effect. | nih.gov |
| ent-pimar-15-en-8α,19-diol | Aralia cordata | Exerted the most effective BChE inhibition with an IC₅₀ value of 7.58 microM. | nih.gov |
Dual Enzymatic Activity against Pathogen-Specific Targets (e.g., Leishmania major PTR1/DHFR-TS)
The development of drugs for parasitic diseases like leishmaniasis is challenged by the metabolic adaptability of the pathogen. Leishmania parasites can overcome the inhibition of Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS), a key enzyme for DNA synthesis, by utilizing a bypass pathway involving Pteridine (B1203161) Reductase 1 (PTR1). nih.govnih.gov This makes the simultaneous inhibition of both DHFR-TS and PTR1 a critical strategy for developing effective anti-leishmanial therapies. nih.govnih.gov
Recent research has identified certain kaurane-type diterpenoids as promising dual inhibitors of these enzymes in Leishmania major. nih.govnih.gov In a study screening a library of kauranes, two ester derivatives, referred to as structure 302 and its derivative 302a, demonstrated the most potent dual enzymatic activity. nih.govnih.govresearchgate.net These compounds displayed low micromolar IC₅₀ values against the recombinant L. major DHFR-TS protein. nih.govnih.gov
Computational modeling and molecular dynamics simulations suggest that the inhibitory activity of these kaurane derivatives against L. major DHFR-TS relies on critical hydrogen bond interactions within the enzyme's active site. nih.gov The presence of a p-hydroxyl group on the phenylpropanoid moiety of derivative 302a was found to be particularly important for this interaction. nih.gov These findings highlight the potential of specific kaurane structures to act as multi-target agents against Leishmania species. nih.govnih.gov
Table 2: Inhibitory Activity of Kaurane Derivatives against Leishmania major Enzymes
| Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |
| Structure 302 | DHFR-TS | 6.3 | nih.govnih.gov |
| Derivative 302a | DHFR-TS | 4.5 | nih.govnih.gov |
| Methotrexate (Control) | DHFR-TS | Not specified in excerpt | researchgate.net |
Influence on Cellular Processes beyond Direct Cytotoxicity (e.g., Growth, Differentiation)
The natural diterpene ent-16β-17α-dihydroxykaurane, a stereoisomer of this compound, has been shown to influence key cellular processes involved in tumor cell survival and proliferation. medchemexpress.comchemfaces.com Specifically, its mechanism involves modulating the expression of genes that regulate apoptosis, or programmed cell death. chemfaces.com
In studies using MCF-7 breast cancer cells, ent-16β-17α-dihydroxykaurane was found to decrease both the mRNA and protein levels of Bcl-2, an important anti-apoptotic protein. chemfaces.com The mechanism for this downregulation is distinct from that of other diterpenes. It acts by dissociating the Ap2α-Rb transcription activating complex, which in turn prevents this complex from binding to the Bcl-2 gene promoter and initiating transcription. chemfaces.com
The disruption of the Ap2α-Rb complex has further consequences. It leads to an upregulation of the transcription factor E2F1 and its pro-apoptotic target gene, Puma. chemfaces.com Chromatin immunoprecipitation and protein immunolocalization experiments have confirmed this disruption, also revealing that the treatment causes the Ap2α protein to relocate from the nucleus to the cell periphery. chemfaces.com This unique mechanism of action identifies a potential therapeutic target for inducing apoptosis in cancer cells. chemfaces.com
Table 3: Cellular Targets and Processes Influenced by ent-16β-17α-dihydroxykaurane
| Cellular Component | Effect of Treatment | Consequence | Reference |
| Ap2α-Rb complex | Disruption/Dissociation | Prevents binding to the Bcl-2 promoter. | chemfaces.com |
| Bcl-2 (anti-apoptotic protein) | Down-regulation of mRNA and protein | Promotes apoptosis. | chemfaces.com |
| E2F1 (transcription factor) | Induction/Up-regulation | Activates pro-apoptotic genes. | chemfaces.com |
| Puma (pro-apoptotic gene) | Induction | Promotes apoptosis. | chemfaces.com |
| Ap2α (protein) | Relocalization from nucleus to cell periphery | Implicates a new potential therapeutic target. | chemfaces.com |
Interactions with Microbial Cell Components (e.g., Membrane Integrity) for related Kaurane compounds
The antimicrobial activity of kaurane diterpenes is often linked to their ability to interact with and disrupt microbial cell structures, particularly the cell membrane. mdpi.commdpi.comresearchgate.net The structural characteristics of these compounds, featuring a hydrophobic diterpene skeleton and a hydrophilic region, are thought to facilitate their insertion into the phospholipid bilayer of bacterial membranes, leading to cell damage and death. mdpi.com
A detailed study on the related compound ent-16-kauren-19-oic acid revealed a specific mechanism of action against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus. researchgate.netthieme-connect.com This diterpenoid was found to act as a respiratory chain uncoupler. researchgate.netthieme-connect.com By stimulating oxygen consumption and proton conduction across the bacterial membrane, it dissipates the proton motive force, which is essential for energy production and other cellular functions. thieme-connect.com The ultimate consequence of this uncoupling mechanism is the disruption of membrane integrity, leading to bacterial lysis. researchgate.netthieme-connect.com The bacteriolytic effect was confirmed using SYTOX Green stain, which penetrates cells with compromised membranes. thieme-connect.com
This research also highlighted a strong structure-activity relationship, as minor chemical modifications, such as the introduction of a hydroxyl group at the 3β-position, rendered the compound inactive. researchgate.netthieme-connect.com This indicates that the specific architecture of the kaurane molecule is critical for its interaction with and disruption of the bacterial cell membrane. thieme-connect.com
Table 4: Effects of Related Kaurane Compounds on Microbial Cells
| Kaurane Compound | Mechanism of Action | Observed Effect | Target Organism(s) | Reference |
| ent-16-Kauren-19-oic acid | Respiratory chain uncoupler | Disruption of membrane integrity, bacterial lysis, stimulation of oxygen consumption. | Bacillus cereus, Staphylococcus aureus | researchgate.netthieme-connect.com |
| Methyl ester of ent-16-kauren-19-oic acid | Respiratory chain uncoupler | Bacteriostatic effect, stimulation of oxygen consumption. | Gram-positive bacteria | researchgate.netthieme-connect.com |
| General Kaurane Diterpenes | Insertion into phospholipid bilayer | Cell damage. | Bacteria | mdpi.com |
Advanced Analytical Methodologies for Characterization and Quantification of Kaurane 16,17 Diol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the intricate three-dimensional structure of Kaurane-16,17-diol. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of kaurane (B74193) diterpenes. acgpubs.org One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of individual protons and carbon atoms in the molecule. For instance, the ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms through chemical shifts and coupling constants. nih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. mdpi.com These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the determination of the tetracyclic kaurane skeleton. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for determining the stereochemistry of the molecule by identifying protons that are close in space. jst.go.jp
Detailed NMR data for kaurane diols allows for the differentiation between diastereoisomers, such as the (16R) and (16S) configurations. uzh.ch Specific chemical shift differences in both ¹H and ¹³C spectra for C(16) and CH₂(17) are indicative of the stereochemistry at C(16). uzh.ch
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives Note: Exact chemical shifts can vary based on solvent and specific derivative.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| H-14a | 1.89 | - | H₃-17 | H₃-20 (uncorrelated) |
| H-14b | 1.97 | - | - | H₃-20 |
| H-15b | 1.92 | - | - | H-9 |
| H-17a | - | - | C-13, C-16 | H-15a |
| H-17b | 3.64 | - | - | H-14a |
| C-13 | - | 41.7 | - | - |
| C-16 | - | 79.5 | - | - |
| C-17 | - | 70.2 | - | - |
| H₃-20 | 0.99 | - | - | H-14b, H-19a/b |
Data compiled from studies on kaurane diterpenoids. jst.go.jp
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. acgpubs.org This technique is critical for confirming the identity of a newly isolated or synthesized compound. For example, the molecular formula of a related kaurane diterpenoid was determined as C₂₀H₃₄O₃ by HRESIMS, which showed a sodium adduct ion [M + Na]⁺ at m/z 345.2413. acgpubs.org
Table 2: HRMS Data for a Kaurane Diterpenoid Derivative
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
|---|---|---|---|
| [M + Na]⁺ | 345.2405 | 345.2413 | C₂₀H₃₄O₃ |
Data from a study on a trihydroxy-ent-kaurane derivative. acgpubs.org
Chromatographic Techniques for Purity Assessment and Identification
Chromatographic methods are essential for the separation, purification, and identification of this compound from complex mixtures, as well as for assessing its purity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of kaurane diterpenes. scielo.br It is often employed to monitor the progress of reactions and to check the purity of fractions obtained from column chromatography. acgpubs.orgresearchgate.net By using a suitable mobile phase, different compounds in a mixture will travel up the stationary phase (typically silica (B1680970) gel) at different rates, resulting in their separation. nih.gov Visualization of the separated spots can be achieved under UV light or by using specific staining reagents. nih.gov
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a high-resolution technique used for the separation and identification of volatile or derivatized kaurane diterpenes. researchgate.net In GC, the sample is vaporized and passed through a long column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected, often by a mass spectrometer, which provides structural information. This technique has been successfully used to differentiate between various kaurane diterpenes in complex samples. nih.gov
Advanced Techniques for Mechanistic Pathway Analysis
While direct application of techniques like Chromatin Immunoprecipitation (ChIP) and Immunofluorescence to this compound itself is not typical, these methods are crucial for understanding the mechanistic pathways through which kaurane diterpenes exert their biological effects. For instance, studies on other kaurane diterpenes have utilized these advanced techniques to investigate their influence on cellular processes.
Research has shown that some kaurane diterpenes can modulate various signaling pathways involved in apoptosis, cell cycle arrest, and metastasis. nih.govmdpi.comresearchgate.net Techniques like ChIP can be used to determine if a kaurane diterpene affects the binding of transcription factors to DNA, thereby altering gene expression. chemfaces.com Immunofluorescence can be employed to visualize the localization of specific proteins within cells that are targeted by these compounds, providing insights into their mechanism of action. chemfaces.com For example, studies have investigated how certain kauranes can disrupt protein complexes involved in the regulation of apoptosis. chemfaces.com These advanced methods are invaluable for elucidating the molecular targets and biological activities of the broader class of kaurane diterpenoids. nih.gov
Comparative Studies Within the Broader Kaurane Diterpenoid Class
Structural Analogues and Their Diverse Biological Activities
The kaurane (B74193) skeleton, a tetracyclic diterpenoid structure, allows for a wide array of structural modifications, leading to a vast family of analogues with diverse biological activities. frontiersin.orgrsc.org These activities range from anti-inflammatory and antimicrobial to cytotoxic and anti-cancer effects. frontiersin.orgnih.gov
Kaurane-16,17-diol, with its characteristic diol group at the C-16 and C-17 positions, is just one example of the many naturally occurring kaurane diterpenes. nih.govontosight.ai Its structural analogues include compounds with variations in oxidation states, substitutions, and rearrangements of the core kaurane framework. frontiersin.org
For instance, kaurenoic acid, another well-studied kaurane diterpenoid, features a carboxylic acid at C-19 and a double bond between C-16 and C-17. nih.gov This compound has demonstrated a broad spectrum of bioactivities, including anti-inflammatory, antibacterial, and antifungal properties. nih.gov Other analogues, such as those isolated from the Isodon genus, have shown potent anticancer activities, with some advancing to clinical trials. nih.gov The structural diversity is further expanded by rearrangements of the carbon skeleton and the formation of glycosides, which can significantly alter the biological profiles of the parent compounds. researchgate.netresearchgate.net
The table below presents a selection of kaurane diterpenoid analogues and their reported biological activities, illustrating the chemical diversity and therapeutic potential within this class of natural products.
| Compound Name | Key Structural Features | Reported Biological Activities |
| This compound | Diol at C-16 and C-17 | Anti-tumor, apoptosis induction, anti-inflammatory. ontosight.aimedchemexpress.com |
| Kaurenoic acid | Carboxylic acid at C-19, C16=C17 double bond | Anti-inflammatory, antibacterial, antifungal. nih.gov |
| Cafestol (B1668206) | Furan ring fused to the A ring | Anti-inflammatory, antitumor, antioxidant, hepatoprotective. mdpi.com |
| Kahweol | Similar to cafestol with an additional double bond | Anti-inflammatory, antitumor, antioxidant, hepatoprotective. mdpi.com |
| Oridonin | Oxygenated ent-kaurene (B36324) | Anticancer. nih.gov |
| Steviol (B1681142) | Hydroxylated kaurane | Anti-inflammatory. mdpi.com |
| Gibberellic acid | Rearranged kaurane skeleton | Plant growth regulation, acetylcholinesterase inhibition. scielo.brresearchgate.net |
Stereoisomeric Comparisons and Their Differential Effects
Stereochemistry plays a pivotal role in the biological activity of kaurane diterpenoids. The spatial arrangement of atoms and functional groups can significantly influence how these molecules interact with biological targets, leading to different effects between stereoisomers. mdpi.comresearchgate.net
The core kaurane structure itself exists as two enantiomeric forms: kaurane and ent-kaurane, which differ in the configuration at the C-5, C-9, and C-10 positions. mdpi.comnih.gov this compound is often referred to as ent-kauran-16β,17-diol, highlighting its specific stereochemical configuration. medchemexpress.com This ent configuration is common among biologically active kaurane diterpenoids isolated from various plant families. frontiersin.org
The orientation of substituents, such as hydroxyl groups, is also critical. For example, studies on 18-nor-kaurane type diterpenoids have shown that the stereochemistry at C-16 can be determined by NOESY experiments, and isomers with different configurations at this position exhibit distinct NMR spectral data. jst.go.jp Specifically, the configuration of the hydroxyl group at C-16 (α or β) can impact the chemical shifts of nearby carbon atoms. jst.go.jp
Even subtle differences in the spatial arrangement of functional groups in stereoisomers can affect their shape, flexibility, and electronic properties. mdpi.comresearchgate.net These factors, in turn, influence how each isomer fits into the binding pockets of target proteins, ultimately affecting their biological activity. mdpi.comresearchgate.net For instance, while some stereoisomers may exhibit potent activity, others might be inactive. researchgate.net
Differential Activity Profiles Based on Hydroxylation Patterns (e.g., Diol vs. Triol Analogs)
The degree and position of hydroxylation on the kaurane skeleton are key determinants of biological activity. mdpi.com Comparative studies of kaurane diols, such as this compound, and their triol or other polyhydroxylated analogues reveal significant differences in their activity profiles.
Generally, oxygenated derivatives of kaurane diterpenes tend to exhibit higher levels of biological activity than their less polar precursors. mdpi.com For example, the introduction of hydroxyl groups can enhance the interaction of these compounds with biological targets. Research has shown that kaurenoic acid derivatives hydroxylated at various positions, including C-16 and C-17, display significant immunomodulatory activity. mdpi.com
In a study on acetylcholinesterase inhibition, a diol with free hydroxyl groups at C-17 and C-19 was found to be particularly active, capable of completely inhibiting the enzyme. scite.airesearchgate.net This suggests that the presence and position of multiple hydroxyl groups can be crucial for specific biological activities. Conversely, in other contexts, such as alpha-glucosidase inhibition by certain kaurane derivatives, the presence of a hydroxyl group at C-1 was suggested to be unfavorable for inhibitory activity. mdpi.com
The comparison between diol and triol analogues is a critical aspect of structure-activity relationship studies, providing valuable information for the rational design of new therapeutic agents based on the kaurane scaffold.
Future Directions and Research Frontiers for Kaurane 16,17 Diol
Exploration of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of kaurane (B74193) diterpenoids, including kaurane-16,17-diol, originates from geranylgeranyl pyrophosphate (GGPP). nih.govfrontiersin.org This precursor undergoes a series of cyclizations catalyzed by diterpene synthases (DTS) to form the characteristic tetracyclic kaurane skeleton. beilstein-journals.org The initial cyclization of GGPP by a class II DTS, such as copalyl diphosphate (B83284) synthase (CPS), yields ent-copalyl diphosphate (ent-CPP). nih.govbeilstein-journals.org Subsequently, a class I DTS, ent-kaurene (B36324) synthase (KS), facilitates further cyclization to produce ent-kaurene. nih.govbeilstein-journals.org
The immense structural diversity of kaurane diterpenoids arises from the subsequent actions of post-modification enzymes, predominantly cytochrome P450 monooxygenases (CYP450s). beilstein-journals.orgresearchgate.net These enzymes introduce oxidative decorations to the kaurane core. beilstein-journals.org While the general pathway to ent-kaurene is relatively understood, the specific enzymes responsible for the hydroxylation at the C-16 and C-17 positions to yield this compound are not fully characterized.
Future research should focus on identifying and characterizing the specific CYP450s and other potential enzymes involved in the final steps of this compound biosynthesis. This can be achieved through a combination of genomic and transcriptomic analysis of plants known to produce this compound, such as those from the Annonaceae and Euphorbiaceae families. nih.govchemfaces.com For instance, the investigation of the Rhododendron molle genome has already led to the identification of two diterpene synthases responsible for producing 16α-hydroxy-ent-kaurane, a key precursor for other complex diterpenoids. nih.gov A similar approach could pinpoint the enzymes for this compound. The discovery of these enzymes would not only provide a deeper understanding of its natural production but also open avenues for its biotechnological synthesis using engineered microorganisms. beilstein-journals.org
Development of Novel Synthetic Strategies for Complex Derivatization
The development of novel synthetic and semi-synthetic strategies is crucial for creating derivatives of this compound with enhanced therapeutic properties. The kaurane skeleton has been a target for total synthesis and structural modification for decades. nih.govresearchgate.net Recent advances have focused on creating complex derivatives, including those with α,β-unsaturated ketone moieties, which have shown significant cytotoxic properties against human tumor cell lines. mdpi.com
Future synthetic efforts could explore:
Site-selective C-H functionalization: Developing methods for the selective oxidation of various positions on the kaurane ring system would allow for the introduction of diverse functional groups. nih.gov This could lead to derivatives with improved activity and selectivity.
Combinatorial biosynthesis: This approach involves the co-expression of biosynthetic enzymes from different pathways in a heterologous host, such as yeast, to generate novel, unnatural polyketides and other natural products. pnas.org Applying this "plug and play" strategy to kaurane biosynthesis could generate a library of this compound analogs for biological screening.
Biotransformations: The use of microorganisms, particularly fungi, to perform chemical modifications on the kaurane skeleton has proven to be a powerful tool for generating structural diversity. mdpi.comresearchgate.net Fungi can introduce hydroxyl groups at positions that are difficult to access through traditional chemical synthesis. mdpi.com For example, biotransformation of related kauranes using Gibberella fujikuroi has yielded selectively hydroxylated products. nih.gov Further exploration of fungal biotransformations with this compound as a substrate could yield a range of new, potentially bioactive derivatives.
A summary of synthetic approaches for kaurane diterpenoids is presented in the table below.
| Synthetic Approach | Description | Potential Application for this compound | Key References |
| Total Synthesis | Complete chemical synthesis from simple starting materials. | Generation of the core this compound structure and unnatural isomers. | mdpi.com |
| Semi-synthesis | Chemical modification of a naturally occurring kaurane precursor. | Creation of a wide range of derivatives by modifying the hydroxyl groups or other positions on the ring. | nih.govresearchgate.net |
| Biocatalysis/Biotransformation | Use of enzymes or whole organisms to perform specific chemical reactions. | Introduction of new functional groups at specific and often unactivated positions. | mdpi.comresearchgate.net |
| Combinatorial Biosynthesis | Mixing and matching biosynthetic genes from different pathways. | Generation of novel kaurane-like structures with diverse functionalities. | pnas.org |
Elucidation of Further Undiscovered Molecular Targets and Signaling Networks
While some molecular targets of this compound have been identified, a comprehensive understanding of its mechanism of action requires further investigation. It is known to induce apoptosis in cancer cells, and one study has shown that it down-regulates the anti-apoptotic protein Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex in MCF-7 breast cancer cells. chemfaces.commedchemexpress.com This leads to an up-regulation of the pro-apoptotic gene E2F1 and its target, Puma. chemfaces.com
However, the full spectrum of its molecular interactions remains to be elucidated. Future research should aim to:
Identify novel protein targets: Utilizing techniques such as affinity chromatography, protein microarrays, and computational docking studies can help identify new binding partners for this compound.
Unravel downstream signaling pathways: Once new targets are identified, further studies will be needed to understand the downstream signaling cascades that are modulated by the compound. This could involve investigating its effects on various kinase pathways, transcription factors, and other cellular signaling networks.
Network pharmacology: This approach can be used to predict potential targets and pathways by integrating information about the compound's structure, known biological activities, and protein-protein interaction networks. researchgate.net
For example, a study on a related kaurane diterpene, ent-16β,17-dihydroxy-kauran-19-oic acid, used network pharmacology to screen for key targets related to its anti-inflammatory effects in collagen-induced arthritis. researchgate.net A similar approach for this compound could reveal its role in other disease contexts.
Application of Integrated Omics Technologies in Mechanistic Research
Integrated omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased approach to understanding the global cellular response to treatment with this compound. mdpi.comf1000research.com These high-throughput methods can provide a comprehensive picture of the molecular changes induced by the compound, helping to elucidate its mechanism of action and identify potential biomarkers of response. nih.gov
Future research integrating omics technologies could involve:
Transcriptomics (RNA-Seq): To identify genes that are differentially expressed in cells treated with this compound. This can provide insights into the cellular pathways that are most affected by the compound.
Proteomics: To identify changes in protein expression and post-translational modifications. This can reveal the direct and indirect protein targets of the compound.
Metabolomics: To analyze changes in the cellular metabolome. This can provide a functional readout of the metabolic pathways that are altered by this compound.
The integration of data from these different omics platforms can provide a more complete and systems-level understanding of the compound's biological effects. mdpi.com This approach has been successfully applied in various fields, including cancer research and the study of other natural products. mdpi.comnih.gov
Pre-clinical Bioavailability Research in Relevant Biological Systems
For any compound to be developed as a therapeutic agent, it must have favorable pharmacokinetic properties, including good bioavailability. nih.gov An in silico analysis of a large dataset of ent-kaurane diterpenoids predicted that many of these compounds, which share a similar structural backbone to this compound, have optimal lipophilicity for drug absorption and high water solubility. nih.gov The study also predicted that a high percentage of these molecules would have good intestinal and even brain bioavailability. nih.gov
While these computational predictions are promising, experimental validation is essential. Future pre-clinical research on this compound should focus on:
In vitro ADME studies: Using cell-based assays, such as the Caco-2 permeability assay, to assess its intestinal absorption.
In vivo pharmacokinetic studies: Administering the compound to animal models (e.g., rodents) to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This will provide crucial data on its oral bioavailability, half-life, and tissue distribution.
Formulation development: If initial bioavailability is low, formulation strategies such as the use of nanoparticles, liposomes, or other drug delivery systems could be explored to enhance its solubility and absorption. nih.gov
A study on other diterpenoids utilized liquid chromatography-electrospray ionization mass spectrometry for pharmacokinetic analysis in rats, a methodology that could be readily applied to this compound. nih.gov Addressing bioavailability challenges early in the pre-clinical development process is critical for the successful translation of this promising natural product into a clinical candidate. nih.gov
Q & A
Q. What experimental frameworks are suitable for studying the pharmacokinetics of this compound in vivo?
- Methodological Answer : Administer the compound via oral gavage or intravenous injection in rodent models. Collect plasma samples at timed intervals and quantify concentrations via LC-MS/MS. Compartmental modeling (Phoenix WinNonlin) calculates parameters like bioavailability () and half-life (). Tissue distribution studies require organ homogenization and extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
